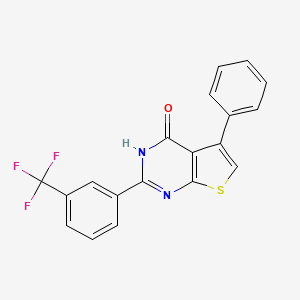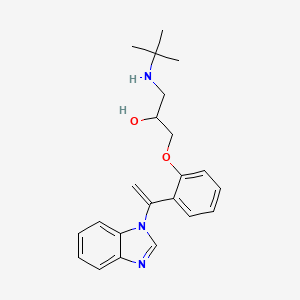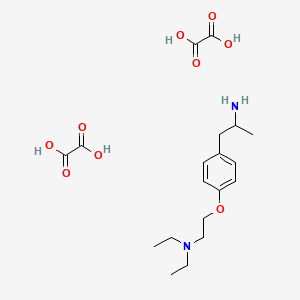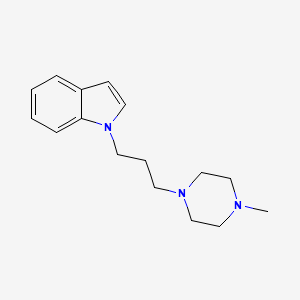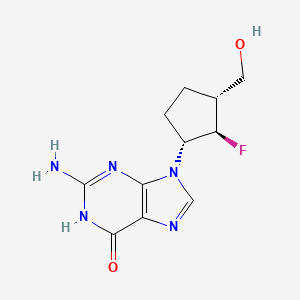
6'-a-F-carbocyclicddG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-a-F-carbocyclicddG is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. The presence of a fluorine atom at the 6’ position further enhances its chemical properties, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddG typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbocyclic Ring: This is achieved through a series of cyclization reactions, often involving the use of organometallic reagents.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: The carbocyclic ring is then glycosylated with a suitable base, such as guanine, under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddG follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6’-a-F-carbocyclicddG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6’-a-F-carbocyclicddG has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 6’-a-F-carbocyclicddG involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the fluorine atom and the carbocyclic ring disrupts normal base pairing and strand elongation, leading to the termination of the nucleic acid chain. This makes it particularly effective against rapidly dividing cells, such as cancer cells or viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’-a-F-carbocyclicddA: Another fluorinated carbocyclic nucleoside analog.
6’-a-F-carbocyclicddC: A cytidine analog with similar structural features.
6’-a-F-carbocyclicddT: A thymidine analog used in similar applications.
Uniqueness
6’-a-F-carbocyclicddG stands out due to its specific base pairing properties and the presence of the fluorine atom, which enhances its stability and efficacy. Its unique structure allows for selective targeting of nucleic acid processes, making it a valuable tool in both research and therapeutic contexts.
Propriétés
Numéro CAS |
129829-89-6 |
|---|---|
Formule moléculaire |
C11H14FN5O2 |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
2-amino-9-[(1R,2R,3R)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O2/c12-7-5(3-18)1-2-6(7)17-4-14-8-9(17)15-11(13)16-10(8)19/h4-7,18H,1-3H2,(H3,13,15,16,19)/t5-,6-,7-/m1/s1 |
Clé InChI |
OYEGZDOKSWDHHD-FSDSQADBSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]([C@H]1CO)F)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1CC(C(C1CO)F)N2C=NC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



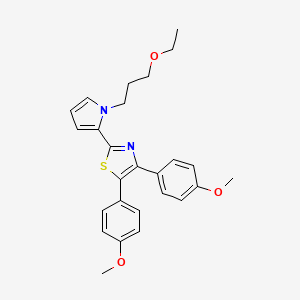
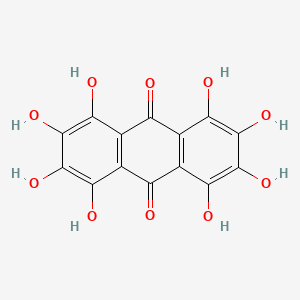
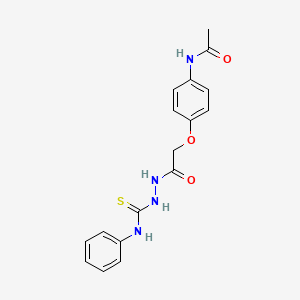
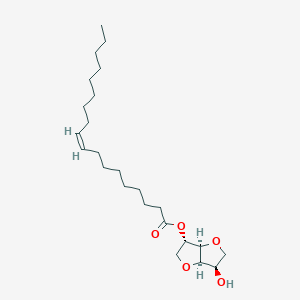
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

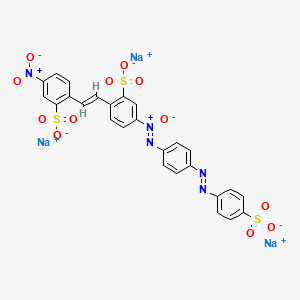
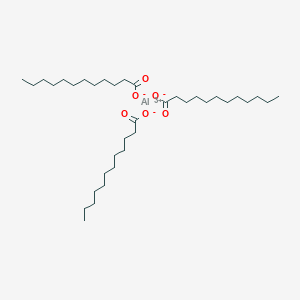
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
